molecular formula C13H10S2 B12694559 cis-Thiarubrin C CAS No. 119285-65-3

cis-Thiarubrin C

Cat. No.: B12694559
CAS No.: 119285-65-3
M. Wt: 230.4 g/mol
InChI Key: VWFQWQAMVFRICV-WAYWQWQTSA-N
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Description

cis-Thiarubrin C: is a naturally occurring compound belonging to the thiarubrin family, known for its unique chemical structure and biological activities. It is characterized by the presence of a 1,2-dithiin ring and conjugated alkyne groups, which contribute to its distinctive properties .

Properties

CAS No.

119285-65-3

Molecular Formula

C13H10S2

Molecular Weight

230.4 g/mol

IUPAC Name

3-[(3Z)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine

InChI

InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5-

InChI Key

VWFQWQAMVFRICV-WAYWQWQTSA-N

Isomeric SMILES

CC#CC1=CC=C(SS1)C#C/C=C\C=C

Canonical SMILES

CC#CC1=CC=C(SS1)C#CC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Thiarubrin C involves several key steps:

Industrial Production Methods:

Chemical Reactions Analysis

Thiol-Triggered Reactive Oxygen Species (ROS) Generation

cis-Thiarubrin C reacts with cellular thiols (e.g., glutathione, GSH) through conjugate addition to its electrophilic dithiolanone ring. This reaction produces sulfhydryl adducts that undergo redox cycling, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) . These ROS induce oxidative stress, leading to lipid peroxidation, protein oxidation, and DNA strand breaks .

Mechanistic pathway :

  • Thiol attack at the α,β-unsaturated carbonyl of the dithiolanone.

  • Formation of a thiyl radical intermediate.

  • Electron transfer to molecular oxygen, yielding O₂⁻.

  • Disproportionation of O₂⁻ to H₂O₂ via superoxide dismutase .

DNA Alkylation via Episulfonium Ion Intermediates

Reaction with thiols also generates episulfonium ions (three-membered sulfur-containing rings), which alkylate DNA at guanine residues. This mechanism parallels that of leinamycin and other thiol-activated cytotoxins .

Key steps :

  • Thiol addition to the dithiolanone moiety.

  • Intramolecular displacement of leaving groups (e.g., bromide or sulfoxide), forming an episulfonium ion.

  • Alkylation of the N7 position of deoxyguanosine, destabilizing the DNA duplex .

Reaction Kinetics and Stability

Comparative studies of cis vs. trans isomers reveal distinct stability and reactivity profiles. Data from leinamycin analogs (structurally analogous to this compound) demonstrate:

CompoundConditionskobsk_{\text{obs}} (min⁻¹)t1/2t_{1/2}
cis-5250 mM MOPS, pH 7, 24°C13.2×10313.2 \times 10^{-3}53 min
trans-6250 mM MOPS, pH 7, 24°C6.2×1036.2 \times 10^{-3}112 min
cis-5+ 700 μM GSH24.3×10224.3 \times 10^{-2}2.8 min
trans-6+ 700 μM GSH18.3×10218.3 \times 10^{-2}3.8 min

The cis isomer exhibits faster decomposition and thiol reactivity than the trans counterpart, attributed to steric and electronic effects influencing transition-state stabilization .

Biological Implications

  • Cytotoxicity : ROS and DNA adducts disrupt cellular homeostasis, leading to apoptosis in cancer cells .

  • Selectivity : Preferential activation in high-thiol environments (e.g., tumor microenvironments) enhances therapeutic specificity .

  • Natural Defense : In Rudbeckia hirta, this compound likely functions as a phytoalexin against herbivores and pathogens .

Synthetic and Analytical Considerations

  • Stereoselective Synthesis : Directed by hydrogen-bonding groups (e.g., picoloyl) to enforce 1,2-cis configurations during glycosylation steps .

  • Analytical Challenges : Isomerization during extraction necessitates HPLC or chiral-phase chromatography for resolution .

This compound exemplifies how natural products leverage unique sulfur chemistry for biological activity. Its dual mechanisms of ROS generation and DNA alkylation position it as a model for developing thiol-activated prodrugs and ecological defense studies .

Mechanism of Action

The mechanism of action of cis-Thiarubrin C involves its interaction with cellular macromolecules, leading to various biological effects. The compound targets specific molecular pathways, including:

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing cis-Thiarubrin C from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane or dichloromethane) followed by chromatographic techniques like flash chromatography or HPLC for purification . Structural characterization employs NMR (¹H, ¹³C, DEPT, and COSY) and mass spectrometry (HRMS) to confirm the polyacetylene backbone and cis-configuration. UV-Vis spectroscopy can identify conjugated diene systems, a hallmark of thiarubrins .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive bacteria and fungi, with controls for solvent interference .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antioxidant Capacity : DPPH radical scavenging assays, comparing results to ascorbic acid as a positive control .

Q. How do researchers address discrepancies in spectral data during structural elucidation of this compound?

  • Methodological Answer : Contradictions in NMR or MS data may arise from impurities or degradation. Strategies include:

  • Repeating purification steps with alternative solvents (e.g., gradient HPLC).
  • Cross-validating with synthetic analogs or literature-reported spectra .
  • Using 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What experimental design principles optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Introduce functional groups (e.g., esterification, epoxidation) at non-critical positions to retain bioactivity .
  • Control Variables : Maintain consistent light and temperature conditions during synthesis to prevent photodegradation .
  • High-Throughput Screening : Use 96-well plates to test derivative libraries against multiple biological targets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may stem from variations in assay protocols or sample purity. Solutions include:

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell line origin, solvent used, and exposure time .
  • Reproducibility Trials : Replicate key experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What interdisciplinary approaches enhance the study of this compound’s ecological roles in host plants?

  • Methodological Answer :

  • Ecological Chemistry : Combine metabolomics (LC-MS) with insect feeding assays to assess allelopathic effects .
  • Microbial Interactions : Use co-culture experiments to study endophytic fungi’s role in thiarubrin biosynthesis .
  • Genomic Analysis : Annotate biosynthetic gene clusters in host plants (e.g., Asteraceae) via RNA sequencing .

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Material Standardization : Use certified reference materials (CRMs) and report purity levels (e.g., ≥95% by HPLC) .
  • Data Transparency : Share raw spectral data and assay protocols via repositories like Zenodo or Figshare .
  • Negative Controls : Include solvent-only and heat-inactivated enzyme controls in enzymatic inhibition assays .

Methodological Best Practices

  • Data Presentation : Follow journal-specific guidelines for figures (e.g., avoid overcrowding TOC graphics with >3 structures) .
  • Ethical Compliance : For studies involving human cell lines, document institutional review board (IRB) approvals and consent protocols .

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